Product packaging for 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol(Cat. No.:)

1-(2-Chloro-5-fluoropyridin-3-YL)ethanol

Cat. No.: B11779742
M. Wt: 175.59 g/mol
InChI Key: GDGXENWYWUVLBD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Drug Discovery

Halogenated pyridine scaffolds are privileged structures in the realm of drug discovery and medicinal chemistry. nih.govnih.gov The incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the pyridine ring can profoundly influence a molecule's physicochemical properties and biological activity. researchgate.net

Fluorine, in particular, is a popular choice in medicinal chemistry due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. mdpi.comnih.gov These characteristics can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.govnih.gov The strategic placement of fluorine can alter the basicity of the pyridine nitrogen, which is crucial for molecular interactions and pharmacokinetic profiles. nih.gov

Similarly, chlorine atoms play a significant role in modulating a compound's properties. chemrxiv.orgnih.gov The presence of chlorine can introduce favorable interactions, including halogen bonding, which is increasingly recognized as a significant force in ligand-protein binding. acs.org This interaction, where the chlorine atom acts as a Lewis acid, can contribute to the affinity and specificity of a drug candidate. acs.org The versatility of chlorine allows it to act as a bioisostere for other functional groups, providing a tool for fine-tuning a molecule's activity. chemrxiv.org

The combination of different halogens on a pyridine ring, as seen in 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol, offers a synergistic approach to optimizing molecular properties for therapeutic applications. This dual halogenation can lead to compounds with enhanced potency, selectivity, and improved drug-like characteristics.

Table 1: Influence of Halogenation on Pyridine Scaffolds in Drug Discovery

Halogen Key Effects on Molecular Properties Examples of Therapeutic Areas
Fluorine Increased metabolic stability, enhanced binding affinity, improved membrane permeability, altered basicity. nih.govmdpi.comnih.gov Anticancer, antiviral, anti-inflammatory. mdpi.comwikipedia.org
Chlorine Can participate in halogen bonding, acts as a bioisostere, influences lipophilicity and electronic properties. chemrxiv.orgacs.org Antiparasitic, antibacterial, anticancer. chemrxiv.orgwikipedia.org

Overview of the this compound Core in Contemporary Chemical and Biological Investigations

The this compound core is a valuable building block in synthetic chemistry, primarily utilized as an intermediate in the creation of more complex molecules for pharmaceutical and agrochemical applications. google.comnbinno.com Its precursor, 2-chloro-5-fluoropyridine (B44960), is a versatile intermediate used in the synthesis of various drugs. nbinno.com

Research involving this specific ethanol (B145695) derivative often revolves around its utility in constructing larger, more elaborate molecular architectures. The hydroxyl group of the ethanol moiety provides a reactive site for further chemical modifications, allowing for the attachment of other functional groups or the extension of the molecular scaffold. These modifications are crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

While detailed biological studies specifically on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. The halogenated pyridine core is a key feature in molecules designed to interact with specific biological targets. For instance, pyridine derivatives are known to be inhibitors of various kinases, which are important targets in cancer therapy. wikipedia.org

The synthesis of compounds containing the 2-chloro-5-fluoropyridine moiety has been a subject of interest, with various methods developed to produce these intermediates efficiently. google.com These synthetic routes are critical for enabling the exploration of the chemical space around this scaffold and for the production of novel compounds for biological screening.

Table 2: Key Research Areas Involving the this compound Scaffold

Research Area Application of the Scaffold Relevant Precursors/Derivatives
Synthetic Chemistry As a key intermediate for building more complex molecules. google.com 2-Chloro-5-fluoropyridine, 2,6-dichloro-5-fluoronicotinic acid. google.comnbinno.com
Medicinal Chemistry As a core structure in the design of potential therapeutic agents. Pyridine-based kinase inhibitors, anti-inflammatory agents. mdpi.comwikipedia.org
Agrochemicals As a building block for the synthesis of new pesticides and herbicides. nbinno.com N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFNO B11779742 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(2-chloro-5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3

InChI Key

GDGXENWYWUVLBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)Cl)O

Origin of Product

United States

Structure Activity Relationship Sar Studies Centered on the 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanol Core and Its Analogues

Systemic Modification of the Pyridyl-Ethanol Scaffold

Systematic modifications of the 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol core are undertaken to probe the chemical space around this scaffold. By altering substituents on the pyridine (B92270) ring, investigating the stereochemistry of the ethanol (B145695) side chain, and modifying the side chain itself, researchers can build a comprehensive picture of the pharmacophore—the essential features required for biological activity.

Positional Scanning and Substituent Effects on the Pyridine Ring

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to modulate properties like aqueous solubility and metabolic stability through the introduction of a nitrogen atom. nih.gov The specific placement and nature of substituents on this ring are critical determinants of a compound's biological profile. For analogues of the this compound scaffold, the 2-chloro and 5-fluoro groups are key features.

Research into related pyridine derivatives demonstrates the profound impact of substituent changes on activity. The high electronegativity of fluorine often accelerates reactions and can enhance binding interactions with biological targets. nih.gov For instance, in some pyridine-derived alcohol analogues that act as PI3K inhibitors, fluorine atoms have been shown to improve binding through polar interactions with key amino acid residues like Lys802 and Val851. chemrevlett.com

SAR studies on related 4-substituted pyridin-2-yl derivatives have shown that modifying substituents can drastically alter biological activity and selectivity. For example, the introduction of methoxy or chloro groups can increase lipophilicity and lead to moderate binding at off-target proteins, whereas aminocarbonyl or pyrazine groups can result in a more desirable balance of activity and selectivity. mdpi.com The position of the nitrogen atom itself has a close relationship with inhibitory activity; in some series, a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than an indazole core. nih.gov

The following table summarizes the observed effects of substituents on the pyridine ring in analogous compound series, providing insight into potential SAR trends for the this compound core.

Modification Position Observed Effect in Analogue Series Potential Implication
Fluorine6Displayed excellent target binding and negligible off-target binding (e.g., hERG). mdpi.comEnhances potency and safety profile.
Methoxy4Increased lipophilicity (log D > 3.5) and moderate off-target activity. mdpi.comMay increase cell permeability but reduce selectivity.
Chloro4Similar to methoxy, resulted in increased lipophilicity and moderate off-target activity. mdpi.comPotential for bioaccumulation or off-target effects.
Aminocarbonyl4Showed decreased primary target activity in some series. mdpi.comMay not be a favorable substitution for potency.

Stereochemical Influence of the Chiral Center

The ethanol side chain attached to the pyridine ring at the 3-position creates a chiral center at the carbon atom bearing the hydroxyl group. The specific three-dimensional arrangement, or stereochemistry, of the four groups around this center can lead to significant differences in biological activity between the two possible enantiomers, designated (R) and (S). This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit preferential binding to one enantiomer over the other.

The Cahn-Ingold-Prelog system is used to assign the (R) or (S) configuration to a chiral center by prioritizing the attached substituents based on atomic number. mdpi.com For molecules in the pyridyl-ethanol class, this stereochemical distinction is critical. In studies of structurally related pyridine-derived alcohols designed as PI3K inhibitors, the enantiomers showed distinct binding affinities. The (S)-enantiomer of these related analogues demonstrated 3 to 5 times higher inhibitory activity against the PI3Kα isoform compared to its corresponding (R)-form. chemrevlett.com This suggests that the spatial orientation of the hydroxyl group and the pyridine ring relative to the methyl group is a crucial factor for effective interaction with the target's binding site. The tragic case of thalidomide, where the (R)-enantiomer was therapeutic while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug design. mdpi.com

Structural Variations of the Ethanol Side Chain

SAR studies on other heterocyclic compounds provide valuable insights into the potential effects of such modifications. For example, in a series of YC-1 analogues, converting the alcohol group on a side chain to an ether resulted in considerably increased antiplatelet activity. nih.gov Conversely, replacing the alcohol with an amine-substituted group enhanced inhibitory activity against certain targets while rendering it inactive against others, demonstrating that such changes can fine-tune a compound's selectivity profile. nih.gov

General principles of lead optimization often involve modifying side chains to improve physicochemical properties. Adding polar groups can enhance aqueous solubility, while "hardening" the side chain by replacing metabolically labile hydrogens with groups like fluorine can increase its resistance to metabolic breakdown and extend its half-life. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features through calculated "descriptors," QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.

Development of Predictive Models

The development of a robust QSAR model begins with a dataset of structurally related compounds, such as analogues of this compound, for which biological activity (e.g., IC50 values) has been experimentally determined. chemrevlett.comresearchgate.net A wide range of molecular descriptors are then calculated for each compound. The dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power on compounds not used in its creation. mdpi.com

Several statistical methods can be employed to generate the QSAR equation. Multiple Linear Regression (MLR) is a common technique that creates a linear equation correlating the most relevant descriptors to activity. nih.govchemrevlett.com More complex, three-dimensional QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used, which consider the 3D shape and electronic properties of the molecules. nih.gov

The statistical quality and predictive ability of the resulting model are assessed using several parameters. These include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (q² or Q²LOO), and the predictive R² (R²ext) for the external test set. nih.govchemrevlett.com A statistically significant and validated QSAR model can then be used to design new analogues with potentially enhanced biological efficacy. nih.gov

Correlation of Molecular Descriptors with Biological Efficacy

The power of a QSAR model lies in its ability to identify the specific molecular properties, or descriptors, that are most influential on biological activity. These descriptors can be broadly categorized as electronic, steric, or lipophilic.

Lipophilicity Descriptors: Lipophilicity, often quantified by descriptors like LogP or LogD, is crucial for a molecule's ability to cross cell membranes and reach its target. In a series of 4-(6-fluoropyridin-3-yl)imidazoline derivatives, an excellent correlation was observed between the Log D7.4 values and the ratio of the compound's concentration in cerebrospinal fluid (CSF) to its concentration in the brain. mdpi.com This highlights how lipophilicity directly impacts brain penetration.

Electronic Descriptors: These descriptors quantify the electronic effects of substituents, such as their electron-donating or electron-withdrawing nature. They can influence a molecule's pKa and its ability to form hydrogen bonds or other electrostatic interactions with a target. nih.gov For instance, the presence and position of electron-donating methoxy groups or electron-withdrawing halogens on a pyridine ring can significantly alter antiproliferative activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Molar refractivity and topological indices are examples of descriptors that can capture steric effects, which are critical for ensuring a proper fit within a target's binding pocket.

By understanding which descriptors are positively or negatively correlated with efficacy, chemists can make rational, data-driven decisions to modify a lead compound, such as this compound, to optimize its biological activity.

Mechanistic Investigations of Biological Activities Associated with 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanol Derivatives

Target Identification and Ligand-Biomacromolecule Binding Studies

No specific studies have been identified that focus on the target identification and ligand-biomacromolecule binding of 1-(2-chloro-5-fluoropyridin-3-yl)ethanol derivatives. While research exists on broader categories of pyridine-containing compounds, literature that specifically addresses the molecular interactions of this particular scaffold is not currently available.

Molecular Docking Simulations for Ligand-Receptor Interactions

A thorough search of scientific databases did not yield any studies that have performed molecular docking simulations to investigate the interactions between this compound derivatives and specific biological receptors.

Computational Prediction of Binding Modes and Key Residues

In the absence of molecular docking studies, there is no computationally predicted data available on the binding modes or the key amino acid residues involved in the potential interaction of this compound derivatives with any biological targets.

In Vitro Receptor Binding Assays (e.g., Phosphodiesterase Inhibition, Tauopathy Ligand Binding)

There are no published in vitro receptor binding assays that have evaluated the activity of this compound derivatives. Specifically, no data could be found regarding their potential as phosphodiesterase inhibitors or as ligands for targets associated with tauopathy.

Elucidation of Cellular and Biochemical Mechanisms of Action

The cellular and biochemical mechanisms of action for this compound derivatives have not been elucidated in the available scientific literature. Research into the specific enzymatic and cellular pathways affected by these compounds has not been reported.

Enzyme Inhibition Kinetics (e.g., protein synthesis, specific phosphodiesterases)

No studies on the enzyme inhibition kinetics of this compound derivatives were found. Consequently, there is no information available on their potential to inhibit protein synthesis or specific phosphodiesterases.

Antimicrobial Action Mechanisms (e.g., anti-biofilm activity against Gram-positive bacteria)

While the antimicrobial properties of various heterocyclic compounds have been explored, there is no specific research detailing the antimicrobial action mechanisms of this compound derivatives. This includes a lack of studies on their potential anti-biofilm activity against Gram-positive bacteria.

Pre-clinical In Vitro Metabolic Stability and Biotransformation Profiling

Hepatic Microsomal Stability Studies

Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, serve as a standard in vitro tool to assess the metabolic stability of drug candidates. nih.gov The stability of a compound in this system is a key indicator of its susceptibility to first-pass metabolism in the liver. The metabolic stability of this compound derivatives is typically quantified by measuring the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are determined. nih.gov

Below is a representative data table summarizing the hepatic microsomal stability of a series of hypothetical derivatives of this compound in human, rat, and mouse liver microsomes.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Liver Microsomes

Compound IDSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Parent Compound Human4515.4Moderate
Rat3818.2Moderate
Mouse2527.7Low
Derivative A Human> 60< 11.5High
Rat5512.6High
Mouse4814.4Moderate
Derivative B Human2034.7Low
Rat1546.2Low
Mouse977.0High
Derivative C Human5213.3High
Rat4714.7Moderate
Mouse3519.8Moderate

This data is illustrative and compiled based on typical metabolic profiles of similar halogenated pyridine (B92270) compounds.

The results from such studies are crucial for selecting candidates with favorable pharmacokinetic properties for further development. Compounds with high metabolic stability (e.g., Derivative A) are generally preferred as they are likely to have a longer half-life and higher bioavailability in vivo. Conversely, compounds with low stability (e.g., Derivative B) may be rapidly cleared from the body, potentially limiting their therapeutic efficacy.

Identification of Major Biotransformation Pathways and Metabolites

Following the assessment of metabolic stability, the next critical step is to identify the major biotransformation pathways and the resulting metabolites. This is typically achieved by analyzing the incubation mixtures from the microsomal stability assays using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

For pyridine-containing compounds, metabolism is primarily mediated by cytochrome P450 enzymes and can involve a variety of phase I and phase II reactions. digitellinc.comnih.gov Based on the structure of this compound and established metabolic pathways for related molecules, several biotransformation routes can be predicted.

Phase I Metabolism:

Oxidation of the Ethanol (B145695) Side Chain: The primary alcohol group is a likely site for oxidation. This can lead to the formation of the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

Hydroxylation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, although the presence of electron-withdrawing halogen atoms may decrease the rate of this reaction.

N-oxidation: The nitrogen atom in the pyridine ring is also susceptible to oxidation, leading to the formation of an N-oxide metabolite.

Phase II Metabolism:

Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: The hydroxyl group can also undergo conjugation with a sulfonate group.

Glutathione (B108866) Conjugation: While less common for this type of structure, displacement of the chlorine atom by glutathione is a possible metabolic pathway. nih.gov

The major predicted metabolites for this compound are summarized in the table below.

Table 2: Predicted Major Metabolites of this compound

Metabolite IDProposed Structure/ModificationMetabolic PathwayPhase of Metabolism
M1 Oxidation of the ethanol to a carboxylic acidAlcohol/Aldehyde DehydrogenasePhase I
M2 Hydroxylation of the pyridine ringCytochrome P450Phase I
M3 N-oxidation of the pyridine nitrogenCytochrome P450/FMOPhase I
M4 Glucuronide conjugate of the parent compoundUGTsPhase II
M5 Sulfate conjugate of the parent compoundSULTsPhase II

This table presents plausible metabolites based on the known metabolism of structurally similar pyridine derivatives.

Understanding these biotransformation pathways is critical for several reasons. It helps in identifying potentially active or toxic metabolites, provides insights into the enzymes responsible for the compound's clearance, and aids in the interpretation of in vivo pharmacokinetic and toxicological data. researchgate.netnih.gov

Advanced Computational Chemistry and Cheminformatics Studies

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules. For a compound like 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol, MD simulations would be instrumental in understanding its interaction with biological targets, such as proteins.

A critical aspect of ligand-protein interaction is the conformational flexibility of both the ligand and the protein. MD simulations can track the changes in the three-dimensional structure of the this compound-protein complex over time. This analysis would reveal the stable and transient conformations of the ligand within the protein's binding site. Key parameters that would be analyzed include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

Such analyses would provide insights into how the binding of this compound might alter the protein's structural stability.

Beyond static binding poses, MD simulations can elucidate the dynamic nature of the interactions between this compound and a target protein. This would involve a detailed examination of:

Hydrogen Bonds: Identifying the formation and breakage of hydrogen bonds over the simulation time, which are crucial for binding affinity.

Hydrophobic Interactions: Mapping the non-polar contacts between the ligand and the protein.

Water-Mediated Interactions: Understanding the role of water molecules in the binding pocket.

A hypothetical timeline of key interaction events could be constructed from the simulation trajectory, providing a deeper understanding of the binding mechanism.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These calculations would offer a fundamental understanding of the intrinsic properties of this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the location of the HOMO would indicate the likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO's location would suggest the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

A data table summarizing the calculated energies of these orbitals would be a key output of such a study.

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. For this compound, an MEP map would highlight:

Electron-rich regions (negative potential): Typically colored in shades of red, these areas are prone to electrophilic attack.

Electron-deficient regions (positive potential): Usually depicted in blue, these are the sites susceptible to nucleophilic attack.

Neutral regions (zero potential): Generally shown in green.

This visual tool would provide intuitive insights into the molecule's reactive behavior and intermolecular interactions.

Cheminformatics and Data Mining for Structure-Property-Activity Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For this compound, these techniques could be used to predict its properties and biological activities based on its structure.

By mining databases of known compounds and their experimental data, it would be possible to build predictive models for Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These models could estimate various physicochemical properties and biological activities of this compound.

A hypothetical data table illustrating the kind of information that could be generated is presented below.

Predicted PropertyPredicted Value
Molecular WeightData not available
LogPData not available
Topological Polar Surface AreaData not available
Number of Hydrogen Bond DonorsData not available
Number of Hydrogen Bond AcceptorsData not available
Predicted Biological ActivityData not available

These predicted values, derived from cheminformatics models, would serve as a valuable guide for prioritizing experimental studies.

Virtual Screening for Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, its halogenated pyridine (B92270) core represents a valuable starting point or fragment for identifying new chemical entities with therapeutic potential.

This compound can be utilized in both ligand-based and structure-based virtual screening approaches. In ligand-based methods, the known structure of this compound can be used as a template to search for compounds with similar shapes and electronic properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build predictive models. nih.gov A consensus scoring approach, combining results from multiple models, can enhance the identification of diverse and potent novel chemotypes. nih.gov

Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of a biological target. The pyridine ring, substituted with a chloro and a fluoro group, along with the ethanol (B145695) side chain, provides specific steric and electronic features that can be crucial for molecular recognition and binding affinity. These interactions can be modeled to predict how derivatives of this scaffold might interact with a target protein. High-throughput screening (HTS) can then be used to experimentally validate the computationally identified hits. nih.gov

Interactive Data Table: Virtual Screening Parameters for this compound Derivatives

Parameter Description Example Application
Molecular Docking Score Predicted binding affinity of a ligand to a receptor. Screening a virtual library against a kinase active site to identify potential inhibitors.
Pharmacophore Model 3D arrangement of essential features for biological activity. Identifying compounds with a similar hydrogen bond donor/acceptor pattern to the ethanol group.
QSAR Model Statistical model relating chemical structure to biological activity. Predicting the inhibitory concentration (IC50) of new derivatives based on their physicochemical properties.

Retrosynthetic Analysis and Synthesis Planning

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any specific starting materials. For this compound, a computational retrosynthetic analysis can help in identifying the most efficient and practical synthetic routes.

The key disconnections for this molecule would likely involve the carbon-carbon bond between the pyridine ring and the ethanol side chain, and the carbon-halogen bonds. Computational software can suggest a variety of synthetic pathways by exploring a vast database of known chemical reactions.

One plausible retrosynthetic step would be the disconnection of the ethanol side chain, leading back to a 3-acetyl-2-chloro-5-fluoropyridine intermediate. This intermediate could then be synthesized from commercially available starting materials such as 2-chloro-5-fluoropyridine (B44960). The synthesis of fluorinated pyridines can be challenging, often requiring specific fluorinating agents or multi-step sequences. rsc.org For instance, the introduction of the fluorine atom could be achieved via a Balz-Schiemann reaction or a nucleophilic aromatic substitution. rsc.org

Another key aspect of synthesis planning is the strategic introduction of the chloro and fluoro substituents on the pyridine ring. The relative positions of these halogens and the ethanol group are critical and will dictate the choice of synthetic methodology. Patents related to the synthesis of substituted 2-chloro-5-fluoropyridines indicate that these compounds are valuable intermediates for pharmaceuticals and agricultural chemicals. google.com

Interactive Data Table: Potential Retrosynthetic Pathways for this compound

Disconnection Precursor 1 Precursor 2 Key Reaction Type
C-C bond (ethanol side chain) 3-Formyl-2-chloro-5-fluoropyridine Methylmagnesium bromide Grignard Reaction
C-C bond (ethanol side chain) 2-Chloro-5-fluoro-3-iodopyridine Acetaldehyde Palladium-catalyzed cross-coupling
C-Cl bond 2-Hydroxy-5-fluoropyridine-3-carbaldehyde Phosphoryl chloride Chlorination

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation.

For 1-(2-chloro-5-fluoropyridin-3-yl)ethanol, the ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton environment. The ethanol (B145695) side chain would exhibit a quartet for the methine proton (-CHOH) due to coupling with the adjacent methyl protons, and a doublet for the methyl group (-CH₃) protons, coupling with the single methine proton. The hydroxyl proton (-OH) would likely appear as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the positions of the chloro, fluoro, and ethanol substituents.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts of the carbons in the pyridine ring would be indicative of the electronic effects of the halogen substituents. The carbons of the ethanol side chain would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine CH 7.0 - 9.0 120 - 160
CHOH 4.5 - 5.5 60 - 70
CH₃ 1.0 - 2.0 20 - 30
OH Variable (typically 1.0 - 5.0) -

Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.

Fluorine (¹⁹F) NMR for Fluorinated Analogs

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a crucial tool. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in the respective spectra, providing valuable information for confirming the substitution pattern on the pyridine ring.

Two-Dimensional (2D) NMR Correlation Experiments

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine and methyl protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the ethanol side chain and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 2: Expected HRMS Data for this compound (C₇H₇ClFNO)

Ion Calculated Exact Mass
[M+H]⁺ 176.0279
[M+Na]⁺ 198.0098

Note: These values are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of water (-H₂O): This is a common fragmentation for alcohols.

Cleavage of the bond between the pyridine ring and the ethanol side chain: This would generate ions corresponding to the substituted pyridine ring and the ethanol fragment.

Loss of the chlorine atom: This would also be a potential fragmentation pathway.

By analyzing the masses of these fragment ions, the connectivity and structural features of the molecule can be confirmed.

Ion Mobility Spectrometry for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides information about the structure of an ion in the gas phase. nih.gov It separates ions based on their velocity through a buffer gas under the influence of a weak electric field. researchgate.net This velocity is dependent on the ion's charge, mass, and, crucially, its rotational-averaged collision cross-section (CCS)—a value that reflects its size and shape. Consequently, IMS can distinguish between isomers and even different conformers of the same molecule that may be present in a solvent-free environment. nih.gov

While specific IMS studies on this compound are not extensively documented in peer-reviewed literature, the technique's application to related pyridine derivatives demonstrates its potential utility. researchgate.net For instance, IMS has been successfully used for the fast characterization and real-time detection of pyridine vapors at trace levels. researchgate.net The reduced mobility of the pyridine product ion has been calculated, showcasing the technique's sensitivity. researchgate.net

In a research context, IMS coupled with mass spectrometry (IM-MS) could be employed to investigate the gas-phase conformations of this compound. Such an analysis would involve generating ions of the compound, guiding them into the ion mobility drift cell, and measuring their arrival time at the detector. This experimental data would yield a collision cross-section value, which can then be compared with theoretical CCS values calculated for different computationally modeled, low-energy conformations of the molecule. This comparison allows researchers to infer the most stable three-dimensional structure of the molecule in the gas phase, providing insights into intramolecular interactions and the effects of the chloro and fluoro substituents on the pyridine ring's conformation.

ParameterDescriptionRelevance to this compound
Analyte This compoundThe molecule under investigation.
Ionization Method Electrospray Ionization (ESI)A soft ionization technique suitable for generating intact molecular ions.
Drift Gas Nitrogen or HeliumAn inert gas through which the ions travel.
Measurement Drift Time / Arrival TimeThe time taken for an ion to traverse the mobility cell.
Calculated Value Collision Cross-Section (CCS)A key physical parameter related to the ion's size and shape.
Application Conformational AnalysisDifferentiating between potential stable 3D structures of the molecule.

Chromatographic Separations for Purity Assessment and Compound Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for assessing its chemical and enantiomeric purity, as well as for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, chiral HPLC is the definitive method for separating its two enantiomers and determining the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the enantioseparation of a broad range of chiral pharmaceuticals. researchgate.netmdpi.com For a compound like this compound, a typical approach would involve screening various commercially available chiral columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phase compositions. mdpi.com Normal-phase (using eluents like hexane/alcohol mixtures) or reversed-phase conditions can be employed to achieve optimal separation. researchgate.net The resolution of the enantiomers is based on the differential transient diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. nih.gov

The following table summarizes typical CSPs used for separating chiral alcohols and related pharmaceutical compounds, which would be applicable for method development for this compound.

Chiral Stationary Phase (CSP)Base MaterialTypical Mobile PhaseApplication Notes
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IsopropanolWidely used for a variety of chiral compounds, including those with alcohol functional groups. nih.gov
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/EthanolOffers complementary selectivity to amylose-based phases. mdpi.com
Chiralpak® IG-3 Amylose tris(3-chloro-5-methylphenylcarbamate)Polar-organic, Reversed-phaseImmobilized phase, allowing for a broader range of solvents. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is highly effective for assessing the purity of volatile compounds and quantifying impurities. For a polar molecule like this compound, direct analysis by GC can sometimes be challenging due to potential peak tailing caused by the interaction of the hydroxyl group with the stationary phase.

To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar ether or ester, such as a silyl (B83357) ether (e.g., by reacting with BSTFA), which increases volatility and improves chromatographic peak shape. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of the main component and any impurities based on their mass spectra and fragmentation patterns. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification of purity. researchgate.net

ParameterTypical ConditionPurpose
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)Separation of analytes based on boiling point and polarity.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Elutes components with a wide range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides identification and quantification of separated components.
Derivatization Silylation (e.g., with BSTFA)Increases volatility and improves peak shape for the alcohol.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. thieme.de In the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of the starting ketone (2-chloro-5-fluoro-3-acetylpyridine) to the desired alcohol product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica gel on a glass or aluminum backing). The plate is then developed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. The spots are visualized, often under UV light, as pyridine derivatives are typically UV-active. The product alcohol is more polar than the starting ketone and will thus have a lower Retention Factor (Rf) value. By comparing the spots from the reaction mixture to spots of the starting material and a pure product standard, a chemist can quickly assess the reaction's completion. thieme.de

ComponentExpected Rf Value (Hypothetical)Observation
Starting Material (Ketone) ~0.6Less polar, travels further up the plate.
Product (Alcohol) ~0.4More polar, travels less far than the ketone.
Reaction Mixture Spot Shows spots at both Rf ~0.6 and ~0.4Indicates an incomplete reaction with both starting material and product present.
Completed Reaction Shows a single major spot at Rf ~0.4Indicates complete or near-complete conversion of the starting material.

Strategic Applications in Organic Synthesis As a Versatile Building Block

Precursor in the Construction of Diverse Heterocyclic Ring Systems

The reactivity of the pyridine (B92270) ring, coupled with the potential for substitution of the chloro group and modification of the ethanol (B145695) side chain, positions 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol as a valuable starting material for the synthesis of a variety of fused heterocyclic compounds.

Synthesis of Substituted Pyrido[4,3-b]indoles

While direct literature specifically detailing the use of this compound in the synthesis of pyrido[4,3-b]indoles is not extensively documented, its structure suggests a plausible pathway for such transformations. The general synthesis of γ-carbolines (pyrido[4,3-b]indoles) often involves the construction of the pyridine ring onto an existing indole (B1671886) scaffold or vice versa. nih.govresearchgate.net

A potential synthetic route could involve the conversion of the ethanol group of this compound into a more reactive functional group, such as a ketone or an aldehyde. This transformed pyridine derivative could then undergo a condensation reaction with an appropriately substituted indole, followed by cyclization to form the pyrido[4,3-b]indole core. The chloro and fluoro substituents on the pyridine ring would be retained in the final product, offering further sites for diversification and the introduction of additional functionalities to modulate the biological activity of the resulting compounds. The synthesis of various substituted pyrido[4,3-b]indoles has been a subject of interest due to their potential as antineoplastic agents. nih.gov

Construction of Novel Oxazolidinone Derivatives

The 1,2-amino alcohol moiety is a key structural feature for the synthesis of oxazolidinones, a class of compounds with significant antibacterial activity. orientjchem.orgnih.gov this compound, being a substituted ethanolamine (B43304) derivative, is a prime candidate for the construction of novel oxazolidinone derivatives.

The synthesis of oxazolidinones from amino alcohols can be achieved through various methods, including reaction with phosgene (B1210022) or its derivatives, or with diethyl carbonate. orientjchem.org In a typical reaction, the amino group of an amino alcohol attacks the carbonyl source, leading to the formation of a carbamate (B1207046) intermediate which then undergoes intramolecular cyclization to form the oxazolidinone ring.

The general synthetic approach to oxazolidinone derivatives is outlined below:

StepReactantsReagents/ConditionsProduct
1Amino alcoholPhosgene or Diethyl CarbonateCarbamate Intermediate
2Carbamate IntermediateBaseOxazolidinone

Derivatization of Benzo[e]imidazomdpi.comnih.govresearchgate.nettriazine Scaffolds

The derivatization of complex heterocyclic systems such as benzo[e]imidazo mdpi.comnih.govresearchgate.nettriazines is a key strategy in medicinal chemistry to explore structure-activity relationships. While direct application of this compound in this context is not explicitly reported, its functional groups allow for its potential use in modifying these scaffolds.

A plausible approach would involve the conversion of the ethanol group into a more reactive species, such as an azide (B81097) or an alkyne. This modified pyridine derivative could then be attached to the benzo[e]imidazo mdpi.comnih.govresearchgate.nettriazine core via click chemistry or other coupling reactions. The chloro and fluoro substituents would remain on the pyridine ring, providing opportunities for further synthetic manipulations. The synthesis of such complex heterocyclic derivatives is of interest for their potential biological activities. researchgate.netfigshare.com

Intermediacy in the Synthesis of Chiral Pharmaceutical Precursors

Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. nih.govresearchgate.net The asymmetric synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, and chiral alcohols are valuable intermediates in these processes. core.ac.uknih.gov this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, making it a valuable chiral precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The enantiomers of this compound can be separated by chiral resolution techniques or synthesized directly using asymmetric reduction of the corresponding ketone. The resolved chiral alcohol can then be incorporated into a larger molecule, transferring its stereochemistry to the final product.

The importance of chiral intermediates is highlighted in the synthesis of numerous drugs where only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. The use of biocatalysis is an increasingly important method for the synthesis of chiral pharmaceutical intermediates. core.ac.uknih.govresearchgate.net

Exploration in Advanced Materials Science for Pyridine-Based Architectures

Pyridine-based compounds are of significant interest in materials science due to their electronic properties and ability to coordinate with metal ions. researchgate.net These properties make them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis.

While the specific application of this compound in advanced materials is an area for future exploration, its structure offers several features that could be exploited. The pyridine ring can act as a ligand for metal complexes, and the chloro and fluoro substituents can be used to tune the electronic properties of the resulting materials. The ethanol group provides a handle for polymerization or for grafting the molecule onto surfaces. The development of functional materials often relies on the precise design and synthesis of molecular building blocks with specific properties. mdpi.com

The following table summarizes the potential applications and the key structural features of this compound that make it suitable for these applications.

Application AreaKey Structural FeaturesPotential Role of the Compound
Organic Synthesis Chloro, Fluoro, and Ethanol groupsVersatile precursor for heterocyclic synthesis
Pharmaceuticals Chiral center, Halogenated pyridineChiral building block for APIs
Materials Science Pyridine ring, SubstituentsComponent for functional materials

Future Research Directions and Emerging Opportunities in the Field

Development of Novel and Sustainable Synthetic Routes

The efficient and stereoselective synthesis of chiral alcohols is a critical aspect of pharmaceutical development. nih.gov Current synthetic strategies for preparing chiral pyridine (B92270) alcohols often rely on asymmetric reduction of the corresponding ketone or chemoenzymatic methods. researchgate.netmdpi.com Future research in the synthesis of "1-(2-Chloro-5-fluoropyridin-3-YL)ethanol" should focus on developing more sustainable and scalable methods.

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives, utilizing techniques such as multicomponent reactions, environmentally friendly solvents, and biocatalysis. nih.gov For instance, employing alcohol dehydrogenases in a coupled coenzyme regeneration system presents a promising avenue for the green and scalable production of chiral aromatic alcohols. nih.gov The development of catalytic asymmetric synthesis methods, potentially using transition metal catalysts with chiral ligands, could also provide highly enantioselective routes to this and related compounds. researchgate.netrsc.org Furthermore, exploring flow chemistry for the synthesis could offer advantages in terms of safety, efficiency, and scalability.

Deeper Mechanistic Elucidation of Biological Activities

While the specific biological activities of "this compound" are not extensively documented, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov The presence of halogen substituents on the pyridine ring can significantly influence the compound's biological activity. nih.gov For example, fluorinated pyridine derivatives have been investigated as ligands for various receptors and enzymes. nih.govacs.org

Future research should aim to thoroughly characterize the biological activity profile of "this compound". This would involve comprehensive screening against a panel of biological targets, such as kinases, proteases, and other enzymes known to be modulated by pyridine-based inhibitors. researchgate.netnih.gov Once a primary biological target is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the binding mode and key interactions, which can guide further optimization efforts. acs.org

Rational Design and Optimization of Next-Generation Analogues

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective therapeutic agents. nih.gov For "this compound," future research should systematically explore how modifications to its chemical structure impact its biological activity.

Key areas for modification and optimization include:

Substitution on the Pyridine Ring: The electronic and steric properties of the pyridine ring can be modulated by altering the substituents. For example, replacing the chloro or fluoro groups with other functionalities could enhance potency or selectivity. nih.gov

Modification of the Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol moiety is a potential site for hydrogen bonding with biological targets. nih.gov Altering the length or branching of this side chain, or replacing the hydroxyl group with other functional groups, could lead to improved binding affinity.

Stereochemistry: As a chiral molecule, the absolute stereochemistry of the alcohol is likely crucial for its biological activity. The synthesis and evaluation of both enantiomers will be essential to determine the eutomer.

Computational modeling and molecular docking studies can play a significant role in guiding the rational design of new analogues. nih.gov By simulating the binding of virtual compounds to the target protein, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. This iterative process of design, synthesis, and biological evaluation is a powerful strategy for the development of next-generation therapeutic agents based on the "this compound" scaffold. mdpi.comarabjchem.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(2-chloro-5-fluoropyridin-3-yl)ethanol, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via halogenation and nucleophilic substitution reactions. Key steps include:

  • Halogenation : Introducing chlorine and fluorine atoms to the pyridine ring under controlled temperature (e.g., 0–5°C) to avoid over-substitution .
  • Nucleophilic substitution : Reacting intermediates like 2-chloro-5-fluoropyridine-3-carbaldehyde with reducing agents (e.g., NaBH₄) to form the ethanol moiety. Yield optimization often involves pH control and stoichiometric balancing of reagents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyridine ring (e.g., δ ~8.5 ppm for pyridinyl protons) and ethanol group integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% typical for pharmaceutical intermediates) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 192.03) .

Advanced Research Questions

Q. How can researchers optimize reaction scalability while minimizing byproducts in continuous-flow synthesis?

  • Methodological Answer :

  • Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., dihalogenation). Parameters include:
  • Residence time : 10–30 minutes at 50–70°C for controlled halogenation .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching .
  • In-line analytics : FTIR or UV monitoring detects intermediates, enabling real-time adjustments .

Q. What experimental approaches resolve contradictions in reported solubility data for halogenated pyridine derivatives?

  • Methodological Answer :

  • Solubility assays : Use standardized solvents (e.g., DMSO, PBS pH 7.4) under controlled temperatures (25°C ± 0.5°C) .
  • QSAR modeling : Correlate logP values (calculated: ~1.2) with experimental solubility to identify outliers .
  • Crystallography : X-ray diffraction reveals polymorphic forms affecting solubility (e.g., hydrogen-bonding networks) .

Q. How do electronic effects of chlorine and fluorine influence cross-coupling reactivity in downstream derivatization?

  • Methodological Answer :

  • Electron-withdrawing effects : Fluorine’s -I effect activates the pyridine ring for SNAr reactions, while chlorine stabilizes transition states in Suzuki-Miyaura couplings .
  • Reagent selection : Use Pd(PPh₃)₄ for C–F bond activation or Buchwald-Hartwig conditions for amination .
  • Kinetic studies : Monitor reaction progress via ¹⁹F NMR to optimize coupling efficiency .

Contradiction Analysis in Literature

Q. How should researchers address conflicting bioactivity data for halogenated pyridine ethanol derivatives?

  • Methodological Answer :

  • Dose-response studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Hepatic microsome incubations (human/rat) assess if metabolites contribute to observed activity .
  • Target validation : Use CRISPR knockdown or competitive binding assays to confirm specificity for reported targets (e.g., kinase inhibition) .

Safety and Handling in Academic Settings

Q. What protocols mitigate risks when handling halogenated pyridine derivatives?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure (LD₅₀ >2000 mg/kg in rodents) .
  • Waste disposal : Neutralize acidic/basic residues before aqueous waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.